Azanide;platinum(4+);dichloride

Catalog No.
S548730
CAS No.
15663-27-1
M.F
Cl2H4N2Pt
M. Wt
298.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azanide;platinum(4+);dichloride

CAS Number

15663-27-1

Product Name

Azanide;platinum(4+);dichloride

IUPAC Name

azanide;platinum(4+);dichloride

Molecular Formula

Cl2H4N2Pt

Molecular Weight

298.03 g/mol

InChI

InChI=1S/2ClH.2H2N.Pt/h2*1H;2*1H2;/q;;2*-1;+4/p-2

InChI Key

DQLATGHUWYMOKM-UHFFFAOYSA-L

SMILES

Array

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

Synonyms

CACP; cisDDP; cisdiamminedichloro platinum (II); cisdiamminedichloroplatinum; Cisdichloroammine Platinum (II); Cismaplat; Cisplatina; cisplatinous diamine dichloride; cisplatinum; cisplatinum II; cisplatinum II diamine dichloride; CPDD; Cysplatyna; DDP; PDD; Peyrones Chloride; Peyrones Salt; Platinoxan; platinum diamminodichloride; US brand names: Platinol; PlatinolAQ; Foreign brand names: Abiplatin; Blastolem; Briplatin; Cisplatyl; Citoplatino; Citosin; Lederplatin; Metaplatin; Neoplatin; Placis; Platamine; Platiblastin; PlatiblastinS; Platinex; Platinol AQ; PlatinolAQ VHA Plus; Platiran; Platistin; Platosin; Abbreviations: CDDP; DDP.

Canonical SMILES

N.N.Cl[Pt]Cl

The exact mass of the compound Cisplatin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Platinum Compounds - Cisplatin - Supplementary Records. It belongs to the ontological category of diamminedichloroplatinum in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cisplatin, systematically known as cis-diamminedichloroplatinum(II) (CAS 15663-27-1), is a benchmark square-planar platinum(II) complex characterized by two ammine and two labile chloride ligands. Widely utilized as a potent DNA-crosslinking agent, it serves as a foundational reference material in oncology research, biophysics, and the synthesis of advanced metallodrugs [1]. From a procurement and laboratory handling perspective, cisplatin presents specific processability constraints: it exhibits relatively low aqueous solubility (typically limited to 1 mg/mL in standard solutions) and requires a high-chloride environment (e.g., 0.9% NaCl) to suppress premature aquation and maintain molecular integrity during storage [2]. Buyers must prioritize this exact compound when workflows demand rapid, chloride-gated activation kinetics and specific 1,2-intrastrand DNA crosslinking that cannot be replicated by next-generation analogs.

Substituting cisplatin with its closest in-class analog, carboplatin, or its stereoisomer, transplatin, fundamentally alters experimental kinetics, thermodynamic outcomes, and formulation requirements [1]. Carboplatin replaces the labile chloride leaving groups with a stable bidentate cyclobutanedicarboxylate ligand, which drastically reduces the aquation rate by approximately 100-fold, necessitating significantly higher concentrations or longer incubation times to achieve equivalent DNA binding [2]. Conversely, while transplatin possesses identical elemental composition, its trans-geometry leads to the formation of 1,3-intrastrand crosslinks that thermodynamically stabilize the DNA double helix, directly opposing the localized destabilization and unwinding characteristic of cisplatin [3]. Furthermore, carboplatin is incompatible with the high-chloride buffers required for cisplatin, as chloride ions induce its gradual degradation back into cisplatin over time. Consequently, generic substitution compromises assay reproducibility, structural biology targets, and precursor suitability.

Aquation Kinetics and Activation Rate

The activation of platinum-based agents depends on the displacement of their leaving groups by water. In a direct comparison at 37°C in pH 7 phosphate buffer, cisplatin exhibited an aquation rate constant of 8 × 10^-5 s^-1, whereas carboplatin demonstrated a rate of 7.2 × 10^-7 s^-1 [1]. This ~100-fold difference in activation kinetics dictates that carboplatin requires significantly higher doses or extended exposure times (e.g., 24 hours vs 1 hour) to achieve equivalent DNA binding and cytotoxicity.

Evidence DimensionAquation rate constant (k) at 37°C
Target Compound Data8 × 10^-5 s^-1
Comparator Or BaselineCarboplatin (7.2 × 10^-7 s^-1)
Quantified Difference~100-fold faster aquation for cisplatin
ConditionsPhosphate buffer, pH 7, 37°C

Crucial for researchers designing short-exposure in vitro models, as cisplatin provides rapid activation that carboplatin cannot match within narrow timeframes.

Chloride-Dependent Formulation Stability

Cisplatin stability is highly dependent on the chloride ion concentration of the solvent. Studies demonstrate that cisplatin maintains >90% of its original concentration over 24 hours only when formulated in solutions containing ≥0.3% sodium chloride (optimally 0.9% NaCl) [1]. In contrast, carboplatin is stable in low-chloride environments (like 5% Dextrose) but undergoes gradual degradation and conversion into cisplatin when exposed to chloride ions over time.

Evidence DimensionStability threshold in aqueous solution
Target Compound DataRequires ≥0.3% NaCl to prevent >10% degradation over 24h
Comparator Or BaselineCarboplatin (Stable in chloride-free media; degrades in NaCl)
Quantified DifferenceOpposing chloride dependencies for stock stability
ConditionsIntravenous infusion solutions at room temperature

Directly dictates solvent procurement and buffer selection, ensuring that laboratory stock solutions do not prematurely aquate or precipitate.

Thermodynamic Destabilization of DNA Helix

Differential scanning calorimetry (DSC) reveals that the stereoisomers cisplatin and transplatin exert opposite thermodynamic effects on the DNA double helix. Cisplatin forms 1,2-intrastrand crosslinks that decrease the thermal stability (melting temperature, Tm) of long DNA, promoting localized unwinding. In contrast, the inactive transplatin forms 1,3-crosslinks that increase the Tm, thermodynamically stabilizing the helix [1].

Evidence DimensionEffect on DNA melting temperature (Tm)
Target Compound DataDecreases Tm (destabilizes helix)
Comparator Or BaselineTransplatin (Increases Tm / stabilizes helix)
Quantified DifferenceOpposite directional shift in thermal stability
ConditionsDifferential scanning calorimetry of platinated long DNA

Essential for biophysical assays and structural biology studies where specific, localized unwinding of the DNA helix is the required metric.

Rapid DNA Crosslinking and Short-Exposure Cytotoxicity Assays

Due to its ~100-fold faster aquation rate compared to carboplatin, cisplatin is the required positive control for short-duration (1-2 hour) in vitro cytotoxicity assays and rapid DNA adduction models. It ensures sufficient monoadduct and crosslink formation within narrow experimental timeframes where more stable analogs would yield false negatives [1].

Chloride-Gated Prodrug Activation Models

Cisplatin's strict dependence on chloride concentration for stability makes it the ideal benchmark for studying environment-responsive drug release. Researchers utilize its stability in high-chloride extracellular mimics (e.g., 100 mM Cl-) and its rapid aquation in low-chloride intracellular mimics (e.g., 4-20 mM Cl-) to validate novel targeted delivery systems [2].

Biophysical DNA Melting and Unwinding Studies

Because cisplatin specifically lowers the melting temperature (Tm) of the DNA double helix via 1,2-intrastrand crosslinks—unlike the stabilizing effect of transplatin—it is the preferred reagent for differential scanning calorimetry (DSC) and FRET-based melting assays focused on localized structural distortions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

296.939948 Da

Monoisotopic Mass

296.939948 Da

Heavy Atom Count

5

LogP

-2.19

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides & hydrogen chloride/.

Appearance

Yellow solid powder

Melting Point

270 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q20Q21Q62J

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (97.73%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of metastatic testicular tumors, metastatic ovarian tumors and advanced bladder cancer.
FDA Label
Cisplatin is an antineoplastic agent that came into use in the late 1970s. Cisplatin, while highly toxic, is one of the most heavily utilized chemotherapeutic agents for hematologic and solid tumor malignancies. It can be used as a single-agent or combination therapy for induction and neoadjuvant therapy.

Livertox Summary

Cisplatin is the prototype platinum coordination complex classified as an alkylating agent and used intravenously in the treatment of several forms of cancer. Cisplatin has been associated with a low rate of serum enzyme elevations and with rare cases of clinically apparent, acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Platinum Compounds
Antineoplastic Agents, Alkylating Agents

Pharmacology

Cisplatin is an antineoplastic in the class of alkylating agents and is used to treat various forms of cancer. Alkylating agents are so named because of their ability to add alkyl groups to many electronegative groups under conditions present in cells. They stop tumor growth by cross-linking guanine bases in DNA double-helix strands - directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. In addition, these drugs add methyl or other alkyl groups onto molecules where they do not belong which in turn inhibits their correct utilization by base pairing and causes a miscoding of DNA. Alkylating agents are cell cycle-nonspecific. Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death.

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Mechanism of Action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

14283-03-5

Absorption Distribution and Excretion

Following cisplatin doses of 20 to 120 mg/m^2, the concentrations of platinum are highest in liver, prostate, and kidney; somewhat lower in bladder, muscle, testicle, pancreas, and spleen; and lowest in bowel, adrenal, heart, lung, cerebrum, and cerebellum. Platinum is present in tissues for as long as 180 days after the last administration.
The parent compound, cisplatin, is excreted in the urine. Although small amounts of platinum are present in the bile and large intestine after administration of cisplatin, the fecal excretion of platinum appears to be insignificant.
Volume of distribution at steady state = 11-12 L/m^2
15-16 L/h/m^2 [total body clearance, 7-hour infusion of 100 mg/m^2]
62 mL/min/m^2 [renal clearance, 2-hour infusion of 100 mg/m^2]
50 mL/min/m^2 [renal clearance, 6- to 7-hour infusion of 100 mg/m^2] The renal clearance of free (ultrafilterable) platinum also exceeds the glomerular filtration rate indicating that cisplatin or other platinum-containing molecules are actively secreted by the kidneys. The renal clearance of free platinum is nonlinear and variable and is dependent on dose, urine flow rate, and individual variability in the extent of active secretion and possible tubular reabsorption.

Metabolism Metabolites

Route of Elimination: The parent compound, cisplatin, is excreted in the urine. Although small amounts of platinum are present in the bile and large intestine after administration of cisplatin, the fecal excretion of platinum appears to be insignificant. Half Life: Cisplatin decays monoexponentially with a half life of 20 to 30 minutes following administrations of 50 or 100 mg/m^2. Cisplatin has a plasma half-life of 30 minutes. The complexes between albumin and the platinum from cisplatin do not dissociate to a significant extent and are slowly eliminated with a minimum half-life of five days or more.

Wikipedia

Cisplatin

Biological Half Life

Cisplatin decays monoexponentially with a half life of 20 to 30 minutes following administrations of 50 or 100 mg/m^2. Cisplatin has a plasma half-life of 30 minutes. The complexes between albumin and the platinum from cisplatin do not dissociate to a significant extent and are slowly eliminated with a minimum half-life of five days or more.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Platinum, diamminedichloro-, (SP-4-2)-: ACTIVE

Interactions

Cis-platin alters the sequence-specific cleavage of DNA by bleomycin A2. Trans-diamminedichloroplatinum showed a similar, but not identical behavior.
Cis-platin and its trans-isomer (100 mg/kg) ip sensitized hypoxic adenocarcinoma MTG-B cells to the effects of 600-2400 rad x-irradiation in mice.
The fractional renal clearance of platinum relative to inulin was measured in the conscious rat during the period 60-70 min after injection of the nephrotoxic drug, cisplatin, or its non-nephrotoxic analogues (trans-dichlorodiammine platinum II, carboplatin or iproplatin). The fractional clearance of platinum was between 3 and 4 for cisplatin and its analogues. Platinum from cisplatin and its trans isomer is essentially irreversibly bound whilst that from carboplatin and iproplatin is largely reversibly bound to blood proteins. Probenecid and triethanolamine both caused an increase whereas furosemide caused a decrease in the fractional clearance of total platinum from cisplatin. Choline chloride had no net effect on the fractional clearance of total platinum. Both furosemide and triethanolamine made no significant difference to the severity of cisplatin induced nephrotoxicity. However, probenecid enhanced cisplatin induced nephrotoxicity and choline chloride was capable of blocking cisplatin induced nephrotoxicity. We conclude that the renal tubular transport of platinum is not per se responsible for the nephrotoxicity of platinum compounds. However, in the case of cisplatin, or one of its metabolites, renal tubular transport may be a prerequisite for nephrotoxicity.

Stability Shelf Life

Solution: Aqueous solutions decompose in two steps to a compound that has two water molecules replacing the two chlorine atoms. At 30°C the half life is five hours at neutral pH. The platinum compound is attacked by a variety of nucleophiles (i.e. hydroxide ion, pyridine, nitrate ion) which replace the chlorine atoms.

Dates

Last modified: 04-14-2024

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